molecular formula C14H16O4 B1329660 Diethyl benzylidenemalonate CAS No. 5292-53-5

Diethyl benzylidenemalonate

Cat. No. B1329660
CAS RN: 5292-53-5
M. Wt: 248.27 g/mol
InChI Key: VUWPIBNKJSEYIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl benzylidenemalonate is used as a pharmaceutical intermediate . It is involved in the conjugate addition of cyanide ion to arylidenemalonic esters, providing a useful route to arylsuccinic acids .


Synthesis Analysis

Diethyl benzylidenemalonate can be synthesized through the Knoevenagel condensation of diethyl malonate with benzaldehyde . This reaction is typically catalyzed by bases . Another method involves the reaction of diethyl malonate with benzaldehyde .


Molecular Structure Analysis

The molecular formula of Diethyl benzylidenemalonate is C14H16O4 . Its molecular weight is 248.27 g/mol .


Chemical Reactions Analysis

Cyclocondensations of diethyl benzylidenemalonate with various aminoazoles in alcohols lead to the formation of functionally substituted partially hydrogenated pyrazolo-, triazolo[1,5-a]-pyrimidin-5-ones .

Scientific Research Applications

1. Synthetic Organic Chemistry

Diethyl benzylidenemalonate is utilized in various synthetic organic chemistry applications. For instance, it participates in cascade Michael-alkylation reactions with chloroacetophenones using K2CO3 as a promoter, leading to the synthesis of diethyl trans-2,3-disubstituted 1,1-cyclopropane dicarboxylates (Yang, Hua, & Shen, 2009). Similarly, diethyl benzylidenemalonate reacts with α-aminoazoles, resulting in cyclocondensations that form functionally substituted hydrogenated pyrazolo-, triazolo[1,5-a]-pyrimidin-5-ones, and pyrimido[1,2-a]benzimidazol-2-one (Lipson et al., 2007).

2. Fungitoxicity and Antifungal Applications

A study found that diethyl benzylidenemalonate derivatives exhibit promising fungitoxicity against various fungal species, demonstrating potential applications in developing antifungal agents (Sidhu, Sharma, & Rai, 2009).

3. Physical Organic Chemistry

In the field of physical organic chemistry, diethyl benzylidenemalonates have been studied for their electrophilic properties. Their reactivity with carbanions in dimethyl sulfoxide (DMSO) has been explored, providing insights into the electrophilicity parameters of these compounds (Kaumanns, Lucius, & Mayr, 2008). Another study examined the kinetics of reactions of substituted ethyl arylacetates with quinone methides and related diethyl benzylidenemalonates (Corral-Bautista & Mayr, 2013).

4. Sensory Units for Fluorescent Polymers

Diethyl benzylidenemalonate has been used in the development of probes for detecting primary amine vapor. A study demonstrated the use of benzylidenemalonate as a sensory unit in fluorescent polymers, creating highly sensitive and selective probes for primary amine vapor detection (Shi et al., 2014).

5. Application in Sulfenylation Chemistry

In a study involving polymer-supported sulfides, diethyl benzylidenemalonate was used to observe clean sulfenylations. This application highlights the potential use of diethyl benzylidenemalonate in sulfenylation reactions, contributing to advancements in organic synthesis (Forbes et al., 2009).

Safety And Hazards

Diethyl benzylidenemalonate should be handled with suitable protective equipment. It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . It is also recommended to ensure adequate ventilation and to avoid dust formation .

properties

IUPAC Name

diethyl 2-benzylidenepropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-3-17-13(15)12(14(16)18-4-2)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWPIBNKJSEYIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200975
Record name Diethyl (phenylmethylene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl benzylidenemalonate

CAS RN

5292-53-5
Record name Diethyl benzylidenemalonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5292-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (phenylmethylene)malonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005292535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl benzylidenemalonate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (phenylmethylene)malonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30200975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl (phenylmethylene)malonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diethyl benzylidenemalonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3XFN6T8WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

One mole of a correspondingly substituted benzaldehyde is heated on a water trap with 160 g. (1 mole) of diethyl malonate, 30 ml. of glacial acetic acid, and 3 ml. of piperidine in 1 liter of benzene until 1 mole of water has been split off. The benzenic solution is worked up as usual.
[Compound]
Name
substituted benzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1 mol
Type
reactant
Reaction Step Four
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 12.8 g sodium ethylate in 140 ml of ethanol, 10.0 g of benzaldehyde and 17.4 g of Malonic acid diethyl ester dissolved in 35 ml ethanol was added drop-wise over 1 h at 50° C. Then, the reaction mixture was heated to reflux for 12 h. After cooling to RT half of the solvent was evaporated under reduced pressure and diluted with 200 ml of water. The remaining reaction mixture was acidified to pH 1 by addition of concentrated hydrochloric acid and then extracted with ethyl acetate. The organic phase was dried over MgSO4 and the solvents were removed under reduced pressure. The crude product was pure enough for the next reaction step.
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture containing 3.0 mL (19.8 mmoles) of diethyl malonate, 2.0 mL (19.6 mmoles) of benzaldehyde, 0.10 mL of piperidine, and 65 mg of benzoic acid in 35 mL of benzene was heated at reflux for 6 hours with continuous azeotropic removal of water by means of a Dean-Stark trap. Isolation of the product in the manner described in the procedure of Example I, followed by fractional distillation, afforded 4.27 g (88% yield) of diester 8: bp 105°-140° C. (bath temperature, 0.10 mm). Subsequent treatment of diester 8 with 2-nitropropane and sodium ethoxide in ethanol at reflux, as described for the corresponding cyanoester 1 in Example VIII, failed to yield a cyclopropanoid product.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
65 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Synthesis routes and methods IV

Procedure details

Into a one-liter three-necked conical flask are introduced 60 g (565.39 mmol) of benzaldehyde, 90.56 g (565.39 mmol) of diethyl malonate, 3.85 g (45.21 mmol) of piperidine, 130 ml of toluene and 2.71 g (45.16 mmol) of acetic acid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
90.56 g
Type
reactant
Reaction Step One
Quantity
3.85 g
Type
reactant
Reaction Step One
Quantity
2.71 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl benzylidenemalonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl benzylidenemalonate
Reactant of Route 3
Reactant of Route 3
Diethyl benzylidenemalonate
Reactant of Route 4
Diethyl benzylidenemalonate
Reactant of Route 5
Diethyl benzylidenemalonate
Reactant of Route 6
Diethyl benzylidenemalonate

Citations

For This Compound
222
Citations
VV Lipson, TM Karnozhitskaya, SM Desenko… - Russian Journal of …, 2007 - Springer
Cyclocondensations of diethyl benzylidenemalonate with 3-amino-5-methylpyrazole, 3,5-diamino-1,2,4-triazole, 3,4,5-triamino-1,2,4-triazole, and 2-amino-benzimidazole in alcohols …
Number of citations: 17 link.springer.com
H Lingua, N Dwadnia, D Siri, MP Bertrand, L Feray - Tetrahedron, 2018 - Elsevier
… This led us to revisit the reactivity of diethyl benzylidenemalonate and look at the compared reactivity of diethyl butylidenemalonate in the presence of diethylzinc. This experimental …
Number of citations: 4 www.sciencedirect.com
Y Ogata, M Tsuchida - Journal of the American Chemical Society, 1959 - ACS Publications
… results obtained on the kinetic study of the reaction between diethyl malonate and benzaldehydes yielding diethyl benzylidenemalonate in kerosene … Diethyl benzylidenemalonate was …
Number of citations: 19 pubs.acs.org
LM Burnaeva, VF Mironov, SV Romanov… - Russian Journal of …, 2001 - Springer
… Diethyl benzylidenemalonate readily reacts with phenylphosphonite I along two pathways, … on the b-carbon atom of diethyl benzylidenemalonate to produce dipolar ion A. The latter is …
Number of citations: 7 link.springer.com
V Boitsov, R Kostikov, A Molchanov… - Russian journal of …, 2004 - academia.edu
… prepared by cyclopropanation of diethyl ethylidene-and benzylidenemalonates I and II or by reaction of ethyl diazoacetate with diethyl benzylidenemalonate (II) with subsequent …
Number of citations: 7 www.academia.edu
A Willms, H Schumacher, T Tabassum, L Qi… - …, 2018 - Wiley Online Library
… polyamine organic framework and molecular tris(pentafluorophenyl)borane (BCF) that form a semi-immobilized FLP in situ in the catalytic hydrogenation of diethyl benzylidenemalonate…
L Stella, B Raynier, JM Surzur - Tetrahedron Letters, 1977 - academia.edu
… The addition of diethyl benzylidenemalonate l_,(90% yield, bp 120"/0.1 Torr) from a Knoevenagel condensation 10 between benzaldehyde and diethyl malonate to a tetrahydrofuran …
Number of citations: 23 www.academia.edu
Q Chong, Z Yue, S Zhang, C Ji, F Cheng, H Zhang… - ACS …, 2017 - ACS Publications
… envision that a suitable Cu(I) complex could promote transmetalation with alkenyl–B(pin) to generate alkenyl–Cu complex I, which could coordinate with diethyl benzylidenemalonate (…
Number of citations: 19 pubs.acs.org
JM Fraile, N García, CI Herrerías - ACS Catalysis, 2013 - ACS Publications
… Reaction with Diethyl Benzylidenemalonate The first Michael acceptor considered was diethyl benzylidenemalonate (Scheme 1), which had been used in nonvinylogous Mukaiyama–…
Number of citations: 29 pubs.acs.org
MS Frazza - 1982 - elibrary.ru
… A series of stabilized and unstabilized enolates added conjugatively to tetracarbonyliron(0) complexes of methyl acrylate, diethyl benzylidenemalonate, and diethyl methylenemalonate …
Number of citations: 0 elibrary.ru

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.